molecular formula C18H25N3O B3014506 N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide CAS No. 1258675-42-1

N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide

Katalognummer B3014506
CAS-Nummer: 1258675-42-1
Molekulargewicht: 299.418
InChI-Schlüssel: FWGAMFNKNVBKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide, also known as BMS-986177, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of autoimmune diseases. This compound was first synthesized by Bristol-Myers Squibb in 2016 and has since undergone extensive research to determine its efficacy and safety.

Wirkmechanismus

N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide works by binding to the catalytic domain of TYK2 and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in the immune response, ultimately leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for TYK2 and has minimal off-target effects. In addition, it has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that it has relatively low potency compared to other TYK2 inhibitors, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide. One area of interest is the development of more potent TYK2 inhibitors that can be used at lower doses. Another area of interest is the investigation of this compound in combination with other drugs, such as biologics, to determine its potential as a combination therapy for autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this compound to market as a therapeutic agent for autoimmune diseases.

Synthesemethoden

The synthesis of N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with cyclobutanone to form a cyclic imine. This intermediate is then reacted with methylamine to form the corresponding amine, which is subsequently reacted with a mixture of propan-2-ylamine and ethylamine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of autoimmune diseases. In particular, it has been shown to inhibit the activity of a protein known as TYK2, which plays a key role in the immune response. By inhibiting TYK2, this compound has the potential to reduce inflammation and alleviate symptoms associated with autoimmune diseases such as rheumatoid arthritis and psoriasis.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-5-21(14(2)3)16-9-7-15(8-10-16)17(22)20(4)18(13-19)11-6-12-18/h7-10,14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGAMFNKNVBKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.